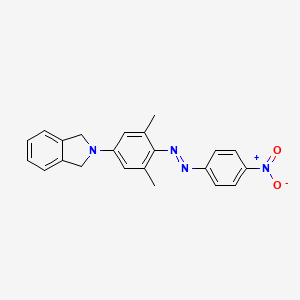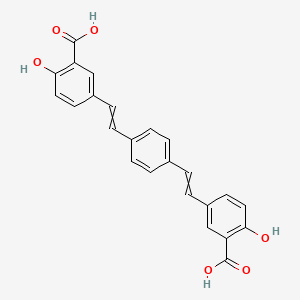
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is an organosilicon compound with the molecular formula C16H15Cl5OSi It is a derivative of silane, characterized by the presence of a perchlorophenyl group, a phenyl group, and a methoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane typically involves the reaction of perchlorophenylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Oxidation: It can be oxidized to form silanols and other oxidized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and other oxidized silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane involves its ability to undergo hydrolysis and form silanols, which can further react with other compounds. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophiles, leading to the formation of stable silicon-oxygen bonds. These interactions are crucial for its applications in various fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of one methoxy and two trimethyl groups.
Trimethylsilylchloride: Contains a trimethylsilyl group but lacks the perchlorophenyl and phenyl groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of the perchlorophenyl and phenyl groups.
Uniqueness
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perchlorophenyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and chemical synthesis.
Eigenschaften
Molekularformel |
C16H15Cl5OSi |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
trimethyl-[(2,3,4,5,6-pentachlorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15Cl5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
InChI-Schlüssel |
DGXCPXHCKFACQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)





![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



